molecular formula C9H13BrO4 B14256623 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate CAS No. 213453-02-2

2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate

Cat. No.: B14256623
CAS No.: 213453-02-2
M. Wt: 265.10 g/mol
InChI Key: QTJPDGNUTQHUOO-UHFFFAOYSA-N
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Description

2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C10H15BrO4. It is a colorless to light yellow clear liquid at room temperature and is primarily used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with 2-hydroxyethyl acrylate. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl methacrylate
  • 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl acrylate
  • 2-bromo-2-methylpropanoic acid

Uniqueness

2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate is unique due to its dual functionality, possessing both a bromine atom and an acrylate group. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

213453-02-2

Molecular Formula

C9H13BrO4

Molecular Weight

265.10 g/mol

IUPAC Name

2-prop-2-enoyloxyethyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C9H13BrO4/c1-4-7(11)13-5-6-14-8(12)9(2,3)10/h4H,1,5-6H2,2-3H3

InChI Key

QTJPDGNUTQHUOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C=C)Br

Origin of Product

United States

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